molecular formula C7H9N5 B13105366 2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-77-3

2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

Cat. No.: B13105366
CAS No.: 61139-77-3
M. Wt: 163.18 g/mol
InChI Key: NNCUSXWGIZCELB-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines These compounds are known for their unique structural features, which include a fused ring system composed of triazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the construction of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . One common method involves the use of enamines and enolates as synthons, which are obtained by treating ketones with DMF-DMA or MeONa .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61139-77-3

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2,6,7-trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C7H9N5/c1-4-5(2)10-12-7(8-4)9-6(3)11-12/h1-3H3

InChI Key

NNCUSXWGIZCELB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2N=C1C)C

Origin of Product

United States

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